trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Description
Properties
IUPAC Name |
trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.3Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGPPAHUZSOGHJ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Li3N5O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C10H12N5O13P3Li3
- Molecular Weight: Approximately 589.3 g/mol (for the diphosphate trilithium salt)
- IUPAC Name: Trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- Key Features: Multiple phosphoryl groups, hydroxyl groups on the sugar moiety, and an aminopurine base (adenine) linked via a ribose sugar.
Preparation Methods of Trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Overview
The preparation of this trilithium salt involves multi-step synthetic routes starting from adenosine or its derivatives, followed by phosphorylation and lithium salt formation. The complexity arises from the need to preserve stereochemistry, avoid hydrolysis of phosphate groups, and achieve high purity of the lithium salt form.
Stepwise Synthetic Approach
Starting Material Preparation
- Adenosine Derivatives: The synthesis typically begins with adenosine or protected adenosine derivatives to control reactivity at hydroxyl groups on the ribose ring. Protection groups such as acetyl or silyl ethers are used to selectively expose the 5'-hydroxyl group for phosphorylation.
Phosphorylation Reaction
- Phosphorylating Agents: The introduction of phosphate groups is commonly achieved using phosphoryl chloride (POCl3), phosphoramidites, or activated phosphate esters under controlled pH and temperature to prevent degradation.
- Formation of Diphosphate: Sequential phosphorylation leads to the formation of the diphosphate moiety at the 5' position of the ribose sugar. This step requires careful control to avoid over-phosphorylation or cleavage of phosphate bonds.
Lithium Salt Formation
- Neutralization: The acidic phosphate groups are neutralized with lithium hydroxide or lithium carbonate to form the trilithium salt. This step enhances solubility and stability of the compound for biochemical applications.
- Purification: The product is purified by ion-exchange chromatography or crystallization to isolate the trilithium salt form with high purity and defined stoichiometry.
Alternative Enzymatic Synthesis
- Enzymatic Phosphorylation: In biological systems, phosphorylation can be catalyzed by kinases using ATP as a phosphate donor. This enzymatic method can be adapted in vitro for preparative purposes, allowing regio- and stereospecific phosphorylation under mild conditions.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Protection of hydroxyls | Room temperature, anhydrous solvents | Protects non-target hydroxyl groups |
| Phosphorylation | 0–5 °C, inert atmosphere | Controls reaction rate, prevents hydrolysis |
| Neutralization | Aqueous lithium hydroxide, pH ~7-8 | Forms trilithium salt, avoids over-neutralization |
| Purification | Ion-exchange chromatography | Removes impurities and unreacted materials |
Challenges in Preparation
- Stereochemical Control: Maintaining the stereochemistry of the ribose sugar is critical to preserve biological activity.
- Phosphate Stability: Phosphoryl groups are sensitive to hydrolysis; thus, reaction conditions must be strictly controlled.
- Lithium Salt Stoichiometry: Precise control of lithium ion equivalents is necessary to obtain the trilithium salt without contamination by other metal ions.
Summary Table of Preparation Methods
| Preparation Step | Method/Agent | Key Parameters | Outcome |
|---|---|---|---|
| Hydroxyl Protection | Acetylation or silylation | Anhydrous solvents, mild temp | Selective protection of hydroxyls |
| Phosphorylation | POCl3, phosphoramidites | Low temperature, inert atmosphere | Formation of diphosphate group |
| Salt Formation | Lithium hydroxide neutralization | pH 7–8, aqueous medium | Trilithium salt generation |
| Purification | Ion-exchange chromatography | Appropriate resin and elution | High purity trilithium salt |
| Optional enzymatic phosphorylation | Kinase enzymes, ATP donor | Physiological pH and temperature | Regioselective phosphorylation |
Research Findings and Analytical Data
- Spectroscopic Analysis: NMR and mass spectrometry confirm the presence of diphosphate groups and the adenine base intact after synthesis.
- Purity Assessment: HPLC and ion-exchange chromatography profiles demonstrate >98% purity of the trilithium salt form suitable for biochemical assays.
- Biochemical Activity: The compound mimics natural nucleotides and can act as a substrate or inhibitor in enzymatic reactions involving nucleic acid metabolism.
Chemical Reactions Analysis
Types of Reactions
Trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different phosphate derivatives, while reduction may yield simpler compounds with fewer oxygen atoms .
Scientific Research Applications
Trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular metabolism and energy transfer.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets and pathways. It may act as a coenzyme or a substrate in various biochemical reactions, facilitating the transfer of phosphate groups and energy within cells .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Trilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate.
- CAS No.: 75522-97-3 .
- Molecular Formula : C₂₀H₂₄N₁₀O₂₂P₅·5.5Li⁺ (molecular weight: 946.03 g/mol) .
- Structure: Comprises two adenosine moieties linked via a pentaphosphate chain, with trilithium counterions stabilizing the negatively charged phosphate groups.
Key Features :
- Phosphate Chain: Five phosphate groups, distinguishing it from mono- (AMP), di- (ADP), or triphosphates (ATP).
- Counterions : Lithium ions enhance solubility in polar solvents and influence enzymatic interactions due to their small ionic radius .
- Applications : Likely used in biochemical studies requiring stable nucleotide analogs, such as enzyme inhibition assays or structural biology .
Table 1: Structural and Functional Comparison
Key Research Findings:
Phosphate Chain Length :
- The pentaphosphate chain in the trilithium compound enables unique binding to enzymes requiring extended anionic motifs, such as polynucleotide kinases .
- Comparatively, ADP and ATP interact with shorter phosphate-binding pockets (e.g., ATPases, kinases) .
Counterion Effects :
- Lithium ions in the target compound may reduce enzymatic hydrolysis rates compared to sodium (ADP) or magnesium (ATP), as Li⁺ forms stronger ion-dipole interactions with phosphate oxygens .
- Sodium salts (e.g., ADP-Na₂) are preferred in physiological buffers due to biocompatibility, while lithium variants are niche tools for crystallography .
Structural Modifications: Non-hydrolyzable analogs like AOPCP () and 2-APTA-ADP () resist enzymatic degradation, making them superior for receptor-binding studies. The trilithium compound’s stability remains uncharacterized but is hypothesized to be moderate due to standard phosphate linkages . NAD⁺ and NADH () feature dinucleotide structures with redox-active nicotinamide, unlike the adenine-only target compound, limiting direct functional overlap.
Thermodynamic Data :
- ADP and ATP have well-documented ΔG values for hydrolysis (e.g., ATP → ADP + Pi: ΔG ≈ -30.5 kJ/mol). The trilithium pentaphosphate’s energy profile is undefined but likely lower due to additional resonance stabilization across five phosphates .
Biological Activity
Chemical Structure and Properties
Trilithium compounds typically involve lithium ions coordinated with various organic or inorganic ligands. Lithium itself is known for its role in pharmacology, particularly in the treatment of bipolar disorder. Its biological effects are often attributed to its ability to modulate neurotransmitter systems, particularly through pathways involving inositol and phosphoinositides.
Biological Activity of Lithium
Lithium has demonstrated a range of biological activities:
- Mood Stabilization : Lithium is primarily used as a mood stabilizer in bipolar disorder. It influences neurotransmitter release and receptor sensitivity, particularly affecting serotonin and norepinephrine pathways .
- Neuroprotective Effects : Studies have shown that lithium can exert neuroprotective effects by enhancing neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) and modulating apoptosis pathways .
- Gene Expression Modulation : Lithium has been shown to affect gene expression related to neuronal health and mood regulation. For instance, it alters the expression of genes involved in signal transduction pathways like mTOR and Wnt signaling .
Case Studies on Lithium Compounds
- Bipolar Disorder Treatment : A study involving patients with bipolar disorder indicated that lithium treatment can significantly alter the expression of genes associated with mood regulation. The research found 1108 genes affected by lithium exposure, with implications for therapeutic strategies .
- Neuroprotective Mechanisms : Research has indicated that lithium's neuroprotective effects may be mediated through its action on the mTOR pathway, which is critical for cell growth and survival .
The mechanisms by which trilithium phosphate derivatives may exert biological effects could be hypothesized based on existing knowledge of lithium's interactions:
- Phosphorylation Pathways : The phosphate group in trilithium phosphate could influence various phosphorylation pathways critical for cellular signaling.
- Nucleotide Analog Activity : Given the structural similarities to nucleotides, trilithium phosphate may interact with nucleic acid metabolism or signaling pathways.
Table 1: Summary of Biological Activities of Lithium Compounds
Table 2: Case Studies on Lithium's Impact
| Study | Population | Findings |
|---|---|---|
| Bipolar Disorder | 42 BD patients | Significant gene expression changes |
| Neuroprotective Effects | Rat models | Increased BDNF levels; reduced apoptosis |
Q & A
Basic: How can researchers optimize the synthesis of trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate to achieve high yield and purity?
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 25–30°C to avoid hydrolysis of the phosphate backbone .
- pH : Use buffered solutions (pH 7.0–7.5) to stabilize the nucleoside moiety during phosphorylation .
- Purification : Employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a gradient of acetonitrile/ammonium acetate (0.1 M) for purity >95% .
- Yield Improvement : Pre-activate the phosphate donor (e.g., using carbodiimides) to enhance coupling efficiency .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : P NMR to confirm phosphorylation states and H/C NMR for stereochemical validation of the ribose and adenine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 516.0593 vs. calculated 516.0593 for CHNOPS) .
- X-ray Crystallography : Resolve atomic-level details of the phosphodiester linkages and lithium coordination sites .
Basic: How does this compound participate in nucleotide metabolism, and what experimental models validate its role?
The compound acts as a nucleotide intermediate in ATP/ADP cycling:
- Enzyme Assays : Use purified nucleotidases (e.g., CD73) to measure hydrolysis rates via capillary electrophoresis (CE) or spectrophotometric phosphate detection .
- Cell-Based Studies : Radiolabeled P tracing in glioblastoma cells reveals its incorporation into nucleic acids, monitored via HILIC-MS .
- Knockout Models : Compare metabolic flux in wild-type vs. CD73-deficient cells to confirm its role in adenosine production .
Advanced: What strategies resolve contradictions in reported enzymatic inhibition data for this compound?
Discrepancies in IC values (e.g., CD73 inhibition) arise from:
- Assay Conditions : Differences in pH (7.4 vs. 6.8) or divalent cations (Mg vs. Mn) alter enzyme kinetics .
- Orthogonal Validation : Combine surface plasmon resonance (SPR) for binding affinity with CE for functional activity .
- Structural Analysis : Compare X-ray structures of enzyme-compound complexes to identify steric clashes or non-covalent interactions missed in biochemical assays .
Advanced: How can researchers investigate its role in metabolic heterogeneity using omics approaches?
- Metabolomics : Pair HILIC-MS with stable isotope-resolved tracing (e.g., C-glucose) to map its incorporation into purine pools in cancer vs. normal cells .
- Transcriptomics : Correlate expression of nucleotide transporters (e.g., ENT1) with intracellular compound levels via RNA-seq .
- Data Integration : Use multi-omics platforms (e.g., MetaboAnalyst) to link metabolic flux to epigenetic regulation (e.g., methylation via S-adenosylmethionine) .
Advanced: What computational methods predict its interactions with ATP-dependent enzymes like SERCA?
- Molecular Dynamics (MD) : Simulate binding to SERCA’s nucleotide-binding domain using AMBER force fields, focusing on phosphoester coordination .
- Free Energy Perturbation (FEP) : Calculate ΔG for lithium substitution vs. sodium/potassium in ATP-binding pockets .
- Docking Studies : Use AutoDock Vina to screen against PDB structures (e.g., 1T5S) and validate with mutagenesis (e.g., D351A mutant disrupting binding) .
Advanced: How do modifications to the purine or phosphate groups alter its bioactivity?
- Structure-Activity Relationship (SAR) :
- Synthetic Workflow :
Advanced: What methodologies address challenges in quantifying this compound in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
